Vildagliptin imino impurity
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This impurity is significant in pharmaceutical research and quality control due to its potential impact on the efficacy and safety of the final drug product.
Preparation Methods
The synthesis of Vildagliptin imino impurity typically involves multiple steps starting from L-proline . The synthetic route includes:
Step 1: L-proline is reacted with a suitable reagent to form an intermediate compound.
Step 2: The intermediate undergoes further reactions, including cyclization and imidamide formation, to yield the imino impurity.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving solvents like tetrahydrofuran (THF), methylene dichloride, chloroform, ethyl acetate, or isopropyl acetate.
Industrial Production: Industrial production methods focus on optimizing yield and purity, often using high-performance liquid chromatography (HPLC) for purification and quality control.
Chemical Reactions Analysis
Vildagliptin imino impurity undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The imino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions: Reagents like hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution are commonly used.
Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the imino impurity.
Scientific Research Applications
Vildagliptin imino impurity has several scientific research applications:
Mechanism of Action
Comparison with Similar Compounds
Vildagliptin imino impurity can be compared with other impurities formed during the synthesis of DPP-4 inhibitors:
Properties
Molecular Formula |
C17H23N3O2 |
---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
1-[2-[(3-hydroxy-1-adamantyl)imino]acetyl]pyrrolidine-2-carbonitrile |
InChI |
InChI=1S/C17H23N3O2/c18-9-14-2-1-3-20(14)15(21)10-19-16-5-12-4-13(6-16)8-17(22,7-12)11-16/h10,12-14,22H,1-8,11H2 |
InChI Key |
MIBAUSIFADYGKR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)C=NC23CC4CC(C2)CC(C4)(C3)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.